Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
“Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate” is a chemical compound with the molecular formula C12H14O3 . Its molecular weight is 206.24 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O3/c1-14-11-4-3-8-5-10 (12 (13)15-2)6-9 (8)7-11/h3-4,7,10H,5-6H2,1-2H3 . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . Its molecular weight is 206.24 . The InChI code, which represents its molecular structure, is 1S/C12H14O3/c1-14-11-4-3-8-5-10 (12 (13)15-2)6-9 (8)7-11/h3-4,7,10H,5-6H2,1-2H3 .Scientific Research Applications
Chemical Synthesis and Intermediates
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a compound that plays a significant role in organic synthesis. Its applications are primarily found in the synthesis of various pharmaceutical and chemical intermediates. For instance, it is utilized in the synthesis of Weinreb amides, which are crucial intermediates in organic synthesis for transforming carboxylic acids into aldehydes or ketones with high selectivity and yield. This transformation is vital because direct conversion of carboxylic acids to ketones or aldehydes using organometallic reagents often results in low yields due to the high reactivity of the intermediate ketones. Weinreb amides formation followed by treatment with organometallic reagents leads to stable ketones, preventing over-addition and facilitating controlled reactions in synthesis processes (M. Khalid, S. Mohammed, & Amin Kalo, 2020).
Pharmaceutical Applications
In the realm of pharmaceutical research, derivatives of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate have been explored for the synthesis of novel pharmaceutical compounds. For example, the review of novel synthesis methods for omeprazole, a widely used proton pump inhibitor, highlights the importance of similar molecular frameworks in developing new synthesis pathways for pharmaceutical impurities and active pharmaceutical ingredients (APIs). This research provides insights into the synthesis process, including the formation of esters and the coupling with Grignard reagents, showcasing the compound's role in pharmaceutical manufacturing and research (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).
Material Science and Polymer Research
The compound's application extends to material science, particularly in the development of dental adhesives and liquid crystal technologies. Research on dental adhesives emphasizes the synthesis of novel radical polymerization initiators and adhesive monomers, where derivatives similar to Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate contribute to effective adhesion and polymerization reactivity. Such studies are crucial for improving dental treatment materials' durability and effectiveness (K. Ikemura & T. Endo, 2010). Additionally, in the field of liquid crystal technology, methylene-linked liquid crystal dimers, including structures related to Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, are studied for their transitional properties and applications in developing new nematic phases with potential uses in displays and optical devices (P. Henderson & C. Imrie, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBZZXRBXKIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)C(=O)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706210 | |
Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
CAS RN |
65844-46-4 | |
Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.